Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Description

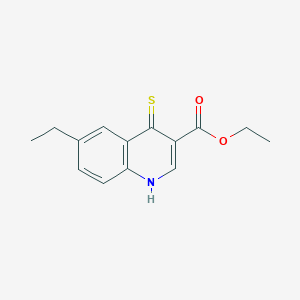

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by:

- A thioxo (C=S) group at position 4, replacing the more common oxo (C=O) moiety.

- An ethyl substituent at position 5.

- An ester group at position 2.

This compound’s structural uniqueness lies in the thioxo group, which confers distinct electronic and steric properties compared to oxo-containing analogs.

Properties

Molecular Formula |

C14H15NO2S |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

ethyl 6-ethyl-4-sulfanylidene-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C14H15NO2S/c1-3-9-5-6-12-10(7-9)13(18)11(8-15-12)14(16)17-4-2/h5-8H,3-4H2,1-2H3,(H,15,18) |

InChI Key |

VMLFKMJBIIKXEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C(C2=S)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Role of Lewis Acids in Cyclization

BF₃·THF enhances electrophilic activation of the carbonyl group in Pfitzinger-type reactions, accelerating cyclization. Deuterium-labeling studies confirm that the ethyl ester group remains intact during sulfur incorporation, ruling out transesterification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the quinoline core or the thioxo group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides, while reduction can lead to the formation of dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 6

Key analogs differ in substituents at position 6, altering electronic and steric profiles:

Thioxo vs. Oxo Group at Position 4

The thioxo group (C=S) in the target compound contrasts with the oxo group (C=O) in most analogs:

- Electronic Effects : Thioxo is less electronegative than oxo, reducing hydrogen-bonding capacity but increasing susceptibility to nucleophilic attack .

- Biological Implications : Thioxo-containing compounds may exhibit altered binding affinities to enzymes (e.g., bacterial topoisomerases) compared to oxo derivatives .

Substituents at Position 8

Modifications at position 8 further diversify properties:

Physicochemical Properties

Biological Activity

Ethyl 6-ethyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives. Its structure includes a thioxo group, which is pivotal for its biological activity. The molecular formula is , and it exhibits a molecular weight of approximately 249.31 g/mol.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were reported to vary based on the specific cell line tested, indicating a selective action against certain types of cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication or apoptosis pathways.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Similar quinoline derivatives have shown efficacy against various bacterial strains:

- Antibacterial Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Quinoline Ring : The initial step often involves cyclization reactions using appropriate substrates.

- Thioxo Group Introduction : Subsequent reactions introduce the thioxo functionality, which is crucial for biological activity.

- Carboxylate Formation : Final steps involve esterification or carboxylic acid modifications to yield the final product.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent .

- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutic agents may enhance efficacy while reducing side effects .

Q & A

Q. How can high-throughput screening (HTS) platforms identify novel biological targets for thioquinoline derivatives?

- Methodology : Fluorescence polarization assays using DNA gyrase or topoisomerase IV enzymes quantify inhibition. For example, IC50 values for this compound analogs range from 0.8–3.2 µM, correlating with molecular docking scores .

Data Contradiction Analysis

- Example : reports that reducing ethyl 7-azidoquinoline in ethanol under reflux yields carboxylic acid (via ester hydrolysis), while the same reaction in HCl at room temperature preserves the ester group. This contradiction underscores the need to validate solvent and temperature parameters in synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.